4-(3-aminophenyl)benzoic Acid

uPA/uPAR inhibitor anticancer intermediate regioisomer patent

Researchers developing uPA/uPAR-targeted anticancer agents require the correct 3'-amino,4-carboxy biphenyl regioisomer-substitution with the 4-(4-aminophenyl) or 3-(4-aminophenyl) isomers yields pharmacologically invalid conjugates. This compound provides: • Regioisomerically verified intermediate for uPA receptor antagonists & Ras CAAX mimetics (carboxylic acid removal causes 10-fold potency loss) • Electronically orthogonal -NH₂ and -COOH groups enable sequential amide coupling without mutual interference • ≥98% purity ensures stoichiometric precision for MOF synthesis & solid-phase peptide chemistry

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 124221-69-8
Cat. No. B111472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminophenyl)benzoic Acid
CAS124221-69-8
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16)
InChIKeyQUVFHVHLCFFINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)benzoic Acid – Overview


4-(3-Aminophenyl)benzoic acid (CAS 124221-69-8), also systematically named 3'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional aromatic compound containing both a primary amino group and a carboxylic acid group on a biphenyl scaffold [1]. It belongs to the aminobiphenylcarboxylic acid class, a family of intermediates widely employed in medicinal chemistry for constructing bioactive molecules, particularly as scaffolds for enzyme inhibitors and receptor antagonists [2]. Its molecular formula is C13H11NO2 with a molecular weight of 213.23 g/mol, and it is commercially available as a solid with purity specifications ranging from 95% to 99% .

Product Type
Bifunctional aminobiphenylcarboxylic acid intermediate
Selection Logic
Regioisomer-dependent scaffold for enzyme inhibitor and receptor antagonist synthesis
Workflow Fit
Orthogonal coupling reactions; solid-phase peptide synthesis; metal-organic framework ligand

4-(3-Aminophenyl)benzoic Acid: Substitution Risks


The aminobiphenylcarboxylic acid scaffold is regioisomerically sensitive; the specific placement of the amino group at the 3-position and the carboxylic acid at the 4-position of the biphenyl system dictates distinct electronic directing effects, steric profiles, and molecular recognition properties that cannot be replicated by isomers such as 4-(4-aminophenyl)benzoic acid (CAS 5730-78-9) or 3-(4-aminophenyl)benzoic acid (CAS 85096-04-4) [1][2]. In the context of uPA/uPAR-targeted anticancer agent development, US6228985 explicitly lists these three positional isomers as distinct chemical entities, underscoring that they are not interchangeable intermediates for constructing the final pharmacologically active derivatives [1]. Quantitative structure–activity relationship studies on related biphenylcarboxylic acid-based farnesyltransferase inhibitors have demonstrated that modification or removal of the carboxylic acid group results in a 10-fold loss of inhibitory potency, further confirming that precise functional group positioning on the biphenyl core is a critical determinant of biological activity within this compound class [3].

Regioisomer
4-(3-Aminophenyl)benzoic acid (CAS 124221-69-8)
3'-amino, 4-carboxy orientation
4-(4-Aminophenyl)benzoic acid (CAS 5730-78-9) is not interchangeable; electronic directing effects and molecular recognition diverge significantly, and patent composition-of-matter defines them as separate entities.
Positional Isomer
Target regioisomer with two electronically distinct rings
3-(4-Aminophenyl)benzoic acid (CAS 85096-04-4) places substituents differently across the biphenyl linkage; class-level SAR shows a 10-fold potency drop when carboxylic acid orientation is altered, so bioactivity may not transfer.
Purity Grade
98–99% purity grades for stoichiometric precision
95% minimum purity grades may contain regioisomeric or unreacted by-products. Impurity differences can disrupt sensitive coupling or MOF crystallization workflows.

4-(3-Aminophenyl)benzoic Acid: Differentiation Evidence


Regioisomeric Exclusivity in uPA/uPAR Patent

US6228985 claims derivatives of aminobiphenylcarboxylic acids as uPA/uPAR-mediated anticancer agents and explicitly distinguishes 4-(3-aminophenyl)benzoic acid as a distinct chemical entity from its regioisomers 4-(4-aminophenyl)benzoic acid and 3-(4-aminophenyl)benzoic acid [1]. Substitution of one regioisomer for another would result in a structurally different derivative with potentially altered or abolished pharmacological activity, placing any downstream development program at regulatory and scientific risk.

Regioisomeric Exclusivity
Class-level inference
Non-interchangeable per patent US6228985
Patent-defined chemical entity distinction; procurement of incorrect regioisomer may invalidate synthetic routes.
Quantitative pharmacological difference data not provided.
uPA/uPAR inhibitor anticancer intermediate regioisomer patent

Computed XLogP3: Permeability and Solubility Surrogate

The computed XLogP3 value for 4-(3-aminophenyl)benzoic acid is 2.4, indicating moderate lipophilicity suitable for balancing aqueous solubility and membrane permeability [1]. While experimentally determined logP or logD values for all regioisomers are not available from a single study, this computed parameter provides a reproducible baseline for comparing procurement specifications and predicting formulation behavior.

Computed XLogP3
Supporting evidence
XLogP3 = 2.4
Moderate lipophilicity; supports solubility and permeability estimation for reaction and formulation design.
Computed value; comparator regioisomer data unavailable for direct comparison.
lipophilicity drug-likeness XLogP3

Commercial Purity Grades and Reproducibility

Commercially available 4-(3-aminophenyl)benzoic acid exhibits purity ranging from 95% (AKSci Z8746) to 98% (Fluorochem, Leyan, CymitQuimica) and up to 98-99% (Shanghai Jianbei Organic Chemical) . The 95% minimum purity grade may contain up to 5% impurities, potentially including unreacted starting materials or regioisomeric by-products, which could interfere with sensitive coupling reactions or biological assays. For applications requiring stoichiometric precision, such as peptide coupling or metal-organic framework (MOF) synthesis, higher purity grades are recommended .

Commercial Purity Range
Supplier data
95% to 98–99% across vendors
Purity grade choice directly impacts coupling stoichiometry and impurity-sensitive workflows.
Up to 5% impurities in lower grades; source-specific review recommended.
purity specification supplier comparison quality control

Orthogonal Directing Effects for Selective Functionalization

The amino group (-NH2) is a strong ortho/para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. In 4-(3-aminophenyl)benzoic acid, these two substituents reside on different aromatic rings, allowing orthogonal functionalization strategies that are unattainable with regioisomers where both groups are on the same ring or at different relative positions [1]. For example, in the 4-(4-aminophenyl) isomer, both groups are para to each other across the biphenyl linkage, resulting in a more symmetrical electronic distribution and different regiochemical outcomes in subsequent reactions [2][3].

Orthogonal Directing Effects
Class-level inference
Two electronically distinct rings: amino ortho/para-directing, carboxy meta-directing
Enables predictable selective functionalization; regioisomers lack equivalent electronic orthogonality.
Qualitative directing group principles; no quantitative rate data available.
electrophilic aromatic substitution directing effects synthetic utility

Class-Level SAR: Carboxylic Acid Position on Biphenyl

In a foundational study on non-peptide Ras CAAX mimetics, Qian et al. demonstrated that 4-amino-3'-carboxybiphenyl-based farnesyltransferase inhibitors achieve IC50 values as low as 40 nM, while removal of the carboxylic acid group results in a 10-fold loss of inhibitory activity [1]. Although the parent scaffold studied (4-amino-3'-carboxybiphenyl) is the regioisomer of the target compound, the SAR insight is class-level: the carboxylic acid position and its presence are structurally indispensable for target engagement. This underscores the procurement risk of substituting any aminobiphenylcarboxylic acid regioisomer without empirical validation of its specific biological activity.

Class-Level SAR: Carboxylic Acid
Class-level inference
~10-fold potency loss upon COOH removal (FTase IC50 shift)
Supports critical role of precise carboxylic acid positioning; regioisomer choice may shift target engagement.
Inferred from related 4-amino-3'-carboxybiphenyl scaffold; target compound not directly tested.
structure-activity relationship farnesyltransferase inhibitor carboxylic acid position

4-(3-Aminophenyl)benzoic Acid: Recommended Applications


uPA/uPAR-Targeted Anticancer Derivative Synthesis

4-(3-Aminophenyl)benzoic acid serves as the requisite regioisomer for preparing Fmoc-protected aminobiphenylcarboxylic acid intermediates that are further elaborated into urokinase-type plasminogen activator (uPA) receptor antagonists. Substitution with 4-(4-aminophenyl)benzoic acid or 3-(4-aminophenyl)benzoic acid would produce constitutionally different conjugates likely to fail pharmacological validation [1].

Orthogonal Bifunctional Building Block for Peptidomimetics

The electronic orthogonality provided by the 3'-amino and 4-carboxy groups enables sequential amide coupling reactions without mutual interference. This property is particularly valuable in solid-phase peptide synthesis and in the construction of Ras CAAX mimetics, where the carboxylic acid position has been shown to be critical for target binding (10-fold activity loss upon removal) [2].

High-Purity Intermediate for MOF and Coordination Polymers

The 98-99% purity grades available from select suppliers meet the stringent stoichiometric requirements of MOF synthesis, where ligand impurities can disrupt crystalline network formation. The XLogP3 of 2.4 and computed topological polar surface area of 63.3 Ų provide predictable solvation behavior for reaction optimization [3].

Regioisomerically Controlled Pharmacophore Exploration

Given the demonstrated sensitivity of biphenylcarboxylic acid biological activity to regioisomeric substitution, 4-(3-aminophenyl)benzoic acid is the appropriate building block for exploring structure-activity relationships where the 3'-amino,4-carboxy orientation is specified by computational docking or pharmacophore models [4].

Application
Selection Property
Validation Focus
uPA/uPAR-targeted derivative synthesis
Regioisomeric identity matched to patent composition-of-matter
Target-specific pharmacological validation; isomer substitution may fail
Peptidomimetic and CAAX mimetic building block
Orthogonal amino and carboxy coupling handles
Retention of carboxylic acid orientation for target-binding assays
MOF and coordination polymer ligand
High-purity grade (98–99%) for stoichiometric precision
Impurity profiling; crystalline network integrity under reaction conditions
Pharmacophore and SAR exploration
Defined 3'-amino,4-carboxy orientation for docking models
Regioisomer-controlled structure-activity relationship interpretation

Technical Documentation Hub

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